1'-[4-(1{H}-TETRAZOL-1-YL)BENZOYL]-1,4'-BIPIPERIDINE-4'-CARBOXAMIDE
Overview
Description
1’-[4-(1{H}-TETRAZOL-1-YL)BENZOYL]-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE is a complex organic compound that features a tetrazole ring, a benzoyl group, and a bipiperidine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 1’-[4-(1{H}-TETRAZOL-1-YL)BENZOYL]-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE, can be approached through several methods. One common method involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . Another method uses triethyl orthoformate and sodium azide to form tetrazole derivatives .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods are designed to be nontoxic, cost-effective, and yield high purity products .
Chemical Reactions Analysis
Types of Reactions
1’-[4-(1{H}-TETRAZOL-1-YL)BENZOYL]-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Tetrazole derivatives can be oxidized to form different products.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for tetrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1’-[4-(1{H}-TETRAZOL-1-YL)BENZOYL]-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities, such as antibacterial, antifungal, and antitumor properties.
Materials Science: Employed in the synthesis of new materials with unique properties, such as high thermal stability and conductivity.
Biochemistry: Utilized in DNA synthesis and molecular docking studies.
Mechanism of Action
The mechanism of action of 1’-[4-(1{H}-TETRAZOL-1-YL)BENZOYL]-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring can stabilize negative charges through delocalization, enhancing receptor-ligand interactions. This compound may act as a bioisostere of carboxylic acids, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives, such as:
- 5-Phenyltetrazole
- 1H-1,2,4-Triazole derivatives
- Tetrazole-based pharmaceuticals like losartan and candesartan
Uniqueness
1’-[4-(1{H}-TETRAZOL-1-YL)BENZOYL]-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bipiperidine structure, combined with the tetrazole ring, offers a versatile platform for further chemical modifications and applications .
Properties
IUPAC Name |
4-piperidin-1-yl-1-[4-(tetrazol-1-yl)benzoyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c20-18(28)19(25-10-2-1-3-11-25)8-12-24(13-9-19)17(27)15-4-6-16(7-5-15)26-14-21-22-23-26/h4-7,14H,1-3,8-13H2,(H2,20,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUIIADGINTIHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=N4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.